molecular formula C11H13NO2 B062093 (S)-1-Benzyl-4-hydroxypyrrolidin-2-one CAS No. 191403-66-4

(S)-1-Benzyl-4-hydroxypyrrolidin-2-one

Cat. No. B062093
CAS RN: 191403-66-4
M. Wt: 191.23 g/mol
InChI Key: OGAWUYQBXWYIJM-JTQLQIEISA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been studied through techniques like 1H NMR and IR spectroscopy. These techniques confirm the structure of synthesized products and provide insights into the molecular conformation and electronic structure of these compounds.

Chemical Reactions and Properties

1-Benzylpyrrolidine and its derivatives undergo various chemical reactions, including nucleophilic attack by cyanide ion on metabolically generated iminium species, leading to the formation of cyano adducts (B. Ho & N. Castagnoli, 1980). The reaction conditions and mechanisms offer valuable insights into the chemical behavior of these compounds.

Scientific Research Applications

Enzymatic and Biomimetic Studies

Research has explored the enzymatic and biomimetic studies of O-atom transfer to a benzylic C-H bond, demonstrating the possibility of carrying out comparative studies on enzymes and their biomimetic models using substrates like 2-aminoindane. This research highlights the stereochemistry of an O-atom transfer reaction and the role of copper-containing monooxygenases and copper complexes in similar reactions, indicating a focus on enzymatic mechanisms and biomimetic catalysis [Ingrid Blain, P. Slama, M. Giorgi, T. Tron, M. Réglier, 2002].

Radical Scavengers and Cell Impairment Remedies

Studies on chromones and their derivatives, including compounds related to (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, emphasize their antioxidant potential and radical scavenging activity, which can delay or inhibit cell impairment leading to various diseases. This area of research supports the development of new treatments for oxidative stress-related conditions [Preeti Yadav, Badri Parshad, P. Manchanda, Sunil K. Sharma, 2014].

Aminoxyl Radicals Toxicity Evaluation

The toxicity of aminoxyl radicals, which are relevant to the pharmacological and toxicological profiles of compounds like (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, has been critically reviewed. These studies provide a basis for understanding the low toxicity and non-mutagenicity of such compounds, contributing to safer drug design [G. Sosnovsky, 1992].

DNA Mimics and Antisense Applications

Research into hydroxyproline-based DNA mimics, including derivatives of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, explores their potential in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments. This field aims to enhance the physicochemical and biological properties of oligonucleotides for therapeutic uses [V. Efimov, O. Chakhmakhcheva, 2006].

Metalloporphyrin-Catalyzed C-H Bond Functionalization

The role of metalloporphyrin catalysts in the functionalization of saturated C-H bonds, including the hydroxylation relevant to compounds like (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, highlights advancements in organic synthesis and biomimetic studies. This research underscores the significance of selective C-H bond activation in developing new synthetic methodologies [C. Che, V. K. Lo, Cong‐Ying Zhou, Jie‐Sheng Huang, 2011].

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. This can include toxicity, flammability, reactivity, and environmental hazards .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more detailed structure analysis, testing in different reaction conditions, or exploration of potential uses .

properties

IUPAC Name

(4S)-1-benzyl-4-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWUYQBXWYIJM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454245
Record name (4S)-1-Benzyl-4-hydroxypyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl-4-hydroxypyrrolidin-2-one

CAS RN

191403-66-4
Record name (4S)-1-Benzyl-4-hydroxypyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 191403-66-4
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